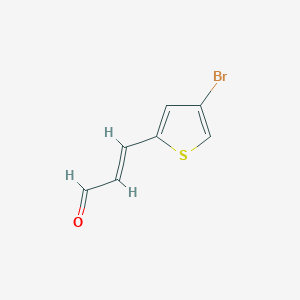
3-(4-Bromothiophen-2-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromothiophen-2-yl)acrylaldehyde is an organic compound with the molecular formula C7H5BrOS and a molecular weight of 217.08 g/mol It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and an acrylaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)acrylaldehyde typically involves the reaction of 4-bromothiophene-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the base-catalyzed condensation reaction with benzyl cyanide . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromothiophen-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3-(4-Bromothiophen-2-yl)acrylic acid.
Reduction: 3-(4-Bromothiophen-2-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Bromothiophen-2-yl)acrylaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 3-(4-Bromothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s electrophilic aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)acrylaldehyde: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(5-Bromothiophen-2-yl)acrylaldehyde: Positional isomer with the bromine atom at the 5-position of the thiophene ring.
Uniqueness
3-(4-Bromothiophen-2-yl)acrylaldehyde is unique due to the presence of both a bromine-substituted thiophene ring and an acrylaldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5BrOS |
|---|---|
Poids moléculaire |
217.08 g/mol |
Nom IUPAC |
(E)-3-(4-bromothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5BrOS/c8-6-4-7(10-5-6)2-1-3-9/h1-5H/b2-1+ |
Clé InChI |
UZYJHXZEYSZFTN-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(SC=C1Br)/C=C/C=O |
SMILES canonique |
C1=C(SC=C1Br)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)


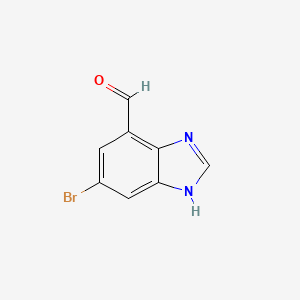
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)
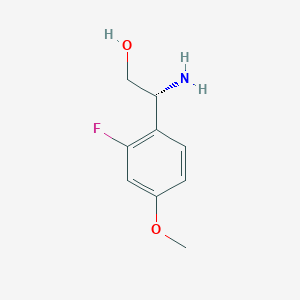
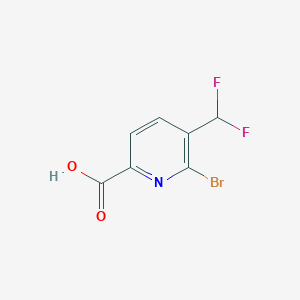
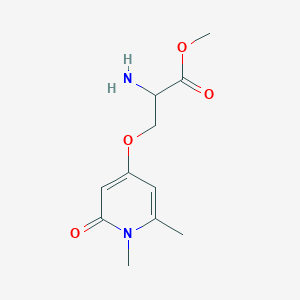
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)


![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)
